molecular formula C17H19N3O3S B2763856 2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034243-98-4

2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No.: B2763856
CAS No.: 2034243-98-4
M. Wt: 345.42
InChI Key: KRTOACNLIBOYCM-UHFFFAOYSA-N
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Description

2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a synthetic organic compound designed for research applications. Its structure incorporates a benzo[c][1,2,5]thiadiazole 2,2-dioxide core, a heterocyclic system known to exhibit a range of biological activities. Heterocyclic compounds are a fundamental area of research in medicinal chemistry due to their broad physiological activities and presence in many therapeutic agents . The molecule is further functionalized with a phenylacetamide group, which can be crucial for molecular recognition and binding to biological targets. This specific structural architecture suggests potential as a key intermediate or scaffold in the development of novel pharmacologically active molecules. Researchers can utilize this compound in various exploratory studies, including but not limited to, the synthesis of more complex heterocyclic systems, as a building block in multicomponent reactions for creating molecular diversity , or as a candidate for high-throughput screening to identify new biological activities. The presence of the sulfonamide group within the thiadiazole dioxide ring may also indicate potential as a ligand for various enzymes or receptors. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific properties and suitability for their projects.

Properties

IUPAC Name

2-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-9-15-16(20(3)24(22,23)19(15)2)11-14(12)18-17(21)10-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTOACNLIBOYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CC3=CC=CC=C3)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions. The reaction conditions may include the use of strong oxidizing agents, such as hydrogen peroxide or peracetic acid, to facilitate the formation of the dioxido-thiadiazole structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, peracetic acid, or other strong oxidizing agents.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In the field of medicine, this compound could be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide

  • Structural Features : A thiazole ring linked to a diphenylacetamide group.
  • Key Differences : Lacks the sulfone and methylated benzo[c][1,2,5]thiadiazole core.
  • Synthesis: Prepared via EDC.HCl-mediated coupling of diphenylacetic acid and 2-aminothiazole in dichloromethane .
  • Crystallography : Exhibits N–H···N hydrogen bonds and C–H···π interactions, stabilizing dimeric motifs. The absence of sulfone reduces polarity compared to the target compound .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structural Features : Dichlorophenyl and thiazole substituents.
  • Key Differences : Chlorine atoms introduce electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.
  • Synthesis : Similar amide coupling strategy using EDC.HCl .
  • Activity : Chlorine substituents may enhance bioactivity (e.g., antimicrobial properties) but reduce solubility .

Compound 9f (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide)

  • Structural Features : Combines benzimidazole, triazole, thiazole, and methoxyphenyl groups.
  • Key Differences : The triazole-benzimidazole hybrid structure differs from the benzo[c][1,2,5]thiadiazole core. A methoxy group increases lipophilicity.
  • Characterization : IR peaks at ~1665 cm⁻¹ (C=O stretch) and NMR signals (e.g., δ 55.11 ppm for OCH₃) confirm structure .

Thiazolylmethylcarbamate Analogs (e.g., Compound l, m, w, x)

  • Structural Features : Thiazole-linked carbamates with complex peptidomimetic backbones.
  • Key Differences : Carbamate groups instead of acetamide; hydroperoxypropan-2-yl substituents introduce oxidative reactivity.
  • Potential Applications: Designed for protease inhibition, contrasting with the sulfone-containing target compound’s possible kinase or receptor targeting .

Imidazo[2,1-b][1,3,4]thiadiazole Derivatives

  • Structural Features : Fused imidazo-thiadiazole systems with acetamide substituents.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Notable Spectral Data (IR/NMR) Key Properties
Target Compound Benzo[c][1,2,5]thiadiazole 1,3,6-Trimethyl, 2,2-dioxido, phenyl Amide coupling (EDC.HCl) S=O stretch: ~1320–1150 cm⁻¹ High polarity, potential H-bond donor
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Thiazole Diphenyl, acetamide EDC.HCl in CH₂Cl₂ N–H stretch: ~3280 cm⁻¹; δ 7.2–7.6 ppm (Ph) Dimeric crystal packing
Compound 9f Benzimidazole-triazole Methoxyphenyl, thiazole Click chemistry OCH₃: δ 55.11 ppm (¹³C NMR) Enhanced lipophilicity
Thiazolylmethylcarbamate (m) Thiazole-carbamate Hydroperoxypropan-2-yl Peptide coupling N/A in evidence Oxidative stability concerns

Key Findings and Implications

Structural Flexibility : The target compound’s benzo[c][1,2,5]thiadiazole core with sulfone offers a unique balance of polarity and rigidity, distinct from thiazole or benzimidazole derivatives.

Synthetic Accessibility : Amide coupling via EDC.HCl is a common strategy, but the target compound’s methyl and sulfone groups may require optimized reaction conditions .

Biological Relevance : Sulfone groups in the target compound could enhance metabolic stability compared to chlorinated or methoxylated analogs, though solubility may be a trade-off .

Crystallographic Insights : Hydrogen-bonding patterns in similar compounds (e.g., 2,2-diphenylacetamide) suggest that the sulfone in the target compound may strengthen intermolecular interactions, influencing formulation stability .

Biological Activity

The compound 2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a novel derivative of benzo[c][1,2,5]thiadiazole with potential biological activities. This article reviews its biological activity based on available research findings, including synthesis methods, biological assays, and molecular docking studies.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from 1,3-dihydrobenzo[c][1,2,5]thiadiazole derivatives. The method includes the introduction of the acetamide and phenyl groups through various organic reactions such as condensation and cyclization. The structure is confirmed using spectral techniques like IR and NMR.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In Vitro Studies : Compounds with structural similarities were tested against various cancer cell lines. The results indicated significant cytotoxic effects on glioblastoma cells (LN229), with some derivatives showing over 70% inhibition at specific concentrations .
  • Mechanism of Action : The proposed mechanism involves apoptosis induction through DNA damage and disruption of cellular signaling pathways. Molecular docking studies suggest strong binding affinity to targets involved in cancer proliferation .

Antidiabetic Activity

The compound's potential as an antidiabetic agent has also been explored:

  • In Vivo Studies : Using genetically modified Drosophila melanogaster, compounds exhibited significant reductions in glucose levels. This suggests that the compound may enhance insulin sensitivity or modulate glucose metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

Substituent Effect on Activity
Methyl groupsEnhance lipophilicity and bioavailability
Phenyl groupIncrease binding affinity to target proteins
Acetamide groupEssential for biological activity

Case Studies

Several case studies have been documented regarding similar compounds:

  • Thiadiazole Derivatives : A study focused on various thiadiazole derivatives demonstrated that modifications at the 5-position significantly affected anticonvulsant activity. Compounds with electron-withdrawing groups showed enhanced efficacy .
  • Molecular Docking : In silico studies using molecular docking simulations indicated that the compound interacts favorably with active sites of proteins involved in cancer pathways. The stability of these interactions was confirmed through molecular dynamics simulations .

Q & A

Q. Critical conditions :

  • Temperature : Reflux (80–120°C) for cyclization and acylation steps .
  • Solvents : Polar aprotic solvents (DMF, DMSO) for coupling reactions; toluene/water mixtures for phase-transfer reactions .
  • Catalysts : Triethylamine or sodium hydride to deprotonate intermediates and enhance reactivity .

Basic: Which analytical techniques are essential for characterizing purity and structural confirmation?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and detect impurities (>95% purity threshold) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfone S=O stretches at 1150–1300 cm⁻¹) .

Q. Example Workflow :

Initial screen shows inconsistent anticancer activity.

Re-purify compound via preparative HPLC .

Re-test in 3D spheroid models vs. 2D monolayers to account for microenvironmental variability .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Prepare derivatives with variations in:
    • Phenyl substituents : Electron-withdrawing (e.g., -NO₂) vs. donating (-OCH₃) groups .
    • Thiadiazole modifications : Replace sulfone with sulfonamide or alter methyl group positions .
  • Biological Testing : Screen analogs against panels of disease-relevant targets (e.g., cancer cell lines, microbial strains) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like COX-2 or EGFR .

Q. SAR Insights from Analogous Compounds :

ModificationObserved Impact on ActivitySource
Methyl → Ethyl groupIncreased lipophilicity; improved IC50
Sulfone → SulfonamideReduced cytotoxicity; retained selectivity

Basic: What biological activities are predicted based on structural analogs?

Answer:

  • Anticancer : Thiadiazole derivatives inhibit topoisomerase II and induce apoptosis in HeLa and MCF-7 cells .
  • Antimicrobial : Sulfone-containing analogs show MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibition : Benzo[c]thiadiazoles target COX-2 (IC50 ~50 nM) and kinases (e.g., EGFR) .

Q. Key Precautions :

  • Validate cytotoxicity in non-target cells (e.g., HEK293) to assess therapeutic index .
  • Use logP calculations (e.g., SwissADME) to optimize bioavailability .

Advanced: How to design kinetic studies for enzymatic inhibition by this compound?

Answer:

  • Assay Setup :
    • Use purified enzyme (e.g., COX-2) and measure initial reaction rates (Vmax) via spectrophotometry .
    • Test multiple substrate concentrations to calculate Km and Vmax in presence/absence of inhibitor .
  • Data Analysis :
    • Fit data to Michaelis-Menten models to determine inhibition type (competitive/uncompetitive).
    • Calculate Ki values using Cheng-Prusoff equation for dose-dependent studies .

Q. Example Results from Analogs :

CompoundKi (nM)Inhibition TypeSource
Thiadiazole analog12.3Competitive

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : Susceptible to hydrolysis in aqueous solutions; store in anhydrous DMSO at -20°C .
  • Degradation Signs : Precipitation or color change (yellow → brown) indicates oxidation; re-analyze via HPLC .
  • Long-Term Storage : Lyophilize as a stable salt (e.g., hydrochloride) under argon .

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